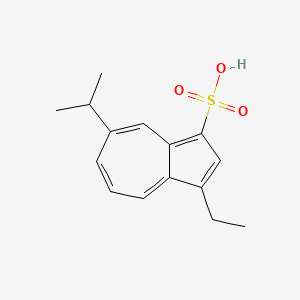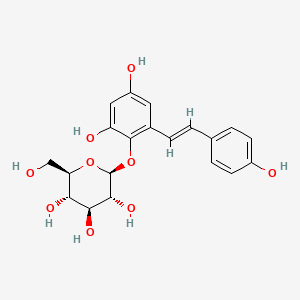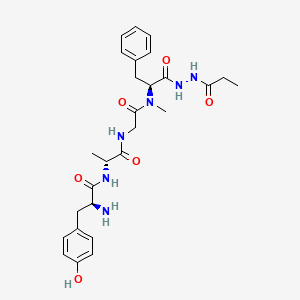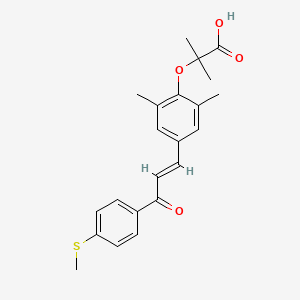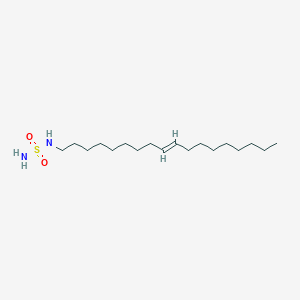
Emetine dihydrochloride hydrate
Overview
Description
Emetine dihydrochloride hydrate is an alkaloid derived from the ipecac root. It is known for its ability to irreversibly block protein synthesis by inhibiting the movement of ribosomes along the messenger RNA (mRNA). This compound has been used historically as an anti-protozoal agent and to induce vomiting. It is also utilized in laboratory settings to study protein degradation in cells .
Mechanism of Action
- Specifically, it binds to the 40S ribosomal subunit, inhibiting translocation during protein synthesis .
- As a result, protein synthesis is disrupted, leading to decreased expression of viral proteins and other cellular proteins .
- The molecular and cellular effects of emetine’s action include:
Target of Action
Mode of Action
Result of Action
Biochemical Analysis
Biochemical Properties
Emetine dihydrochloride hydrate plays a significant role in biochemical reactions. It interacts with ribosomes, a type of biomolecule, to inhibit protein synthesis . Specifically, it binds to the 40S ribosomal subunit and prevents the ribosome from moving along the mRNA . This interaction is irreversible and results in the blockage of protein synthesis .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It has been found to inhibit DNA replication in the early S phase . Additionally, it induces hypotension by blocking adrenoreceptors . It also inhibits HIF-1 activation by hypoxia and induces apoptosis in leukemia cells . Furthermore, it has been found to selectively inhibit multiple glioblastoma (GBM) stem cells-enriched cultures .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the 40S ribosomal subunit, which inhibits translocation and thus blocks protein synthesis . This effect is irreversible and has been extensively reported .
Metabolic Pathways
This compound is involved in the metabolic pathway of protein synthesis, where it interacts with ribosomes
Preparation Methods
Synthetic Routes and Reaction Conditions: Emetine dihydrochloride hydrate is synthesized from the ipecac root. The extraction process involves isolating the alkaloid from the root, followed by purification and conversion to its dihydrochloride hydrate form. The compound is soluble in water (100 mg/ml) and stable after autoclaving .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from ipecac root, followed by chemical synthesis to ensure purity and consistency. The process includes several steps of extraction, purification, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Emetine dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can affect the double bonds and other reducible groups within the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to derivatives with different properties.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroemetine .
Scientific Research Applications
Emetine dihydrochloride hydrate has a wide range of scientific research applications:
Chemistry: Used as a reagent to study protein synthesis inhibition and to explore the effects of various chemical modifications.
Biology: Employed in cell culture studies to investigate protein degradation and the effects of protein synthesis inhibition on cellular processes.
Medicine: Historically used as an anti-protozoal agent and to induce vomiting.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development
Comparison with Similar Compounds
Dehydroemetine: A synthetically produced antiprotozoal agent similar to emetine but with fewer side effects.
Cephaeline: A desmethyl analog of emetine also found in ipecac root.
Comparison: Emetine dihydrochloride hydrate is unique in its irreversible inhibition of protein synthesis and its broad range of applications in scientific research. Dehydroemetine, while similar in structure and function, produces fewer side effects, making it a preferable choice in some therapeutic contexts. Cephaeline, on the other hand, shares structural similarities but differs in its specific biological activities .
Properties
CAS No. |
7083-71-8 |
|---|---|
Molecular Formula |
C29H43ClN2O5 |
Molecular Weight |
535.1 g/mol |
IUPAC Name |
(2S,3R,11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrate;hydrochloride |
InChI |
InChI=1S/C29H40N2O4.ClH.H2O/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24;;/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3;1H;1H2/t18-,21-,24+,25-;;/m0../s1 |
InChI Key |
LUAVTILJYYPSGE-GXGBFOEMSA-N |
SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.O.Cl.Cl |
Isomeric SMILES |
CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.O.Cl |
Canonical SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.O.Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
7083-71-8 |
Pictograms |
Acute Toxic; Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Emetine Dihydrochloride Hydrate; (-)-Emetine Dihydrochloride; Emetine Hydrochloride Hydrate; Hemometina Hydrate; l-Emetine Dihydrochloride Hydrate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Emetine Dihydrochloride Hydrate a promising antimalarial drug candidate?
A1: this compound has demonstrated potent in vitro activity against the multidrug-resistant Plasmodium falciparum strain K1, with an IC50 of 47 nM []. This is significantly more potent than its anti-amoebic activity, which has an ED50 of 26–32 μM []. This suggests that this compound could be a valuable addition to the arsenal of antimalarial drugs, particularly against resistant strains.
Q2: What is the proposed mechanism of action for this compound against malaria?
A2: While the exact mechanism of action against malaria is still under investigation, this compound is thought to act similarly to atovaquone []. This suggests that it might target the parasite's mitochondria. Further research is needed to confirm this hypothesis and to determine the specific molecular target(s).
Q3: What research has been conducted to explore the synergistic potential of this compound?
A4: Researchers have utilized the CalcuSyn software (Biosoft v2.1) and the Chou-Talalay method to evaluate the drug interactivity between this compound and atovaquone []. This method allows for the objective and automated determination of synergistic potential in vitro.
Q4: What is the significance of investigating the Haemin Polymerization Inhibitory activity of this compound?
A5: Malaria parasites detoxify the toxic heme byproduct of hemoglobin degradation by converting it to hemozoin. Inhibiting this process could be a viable strategy for antimalarial drug development. Studies are ongoing to determine if this compound can effectively inhibit this pathway [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


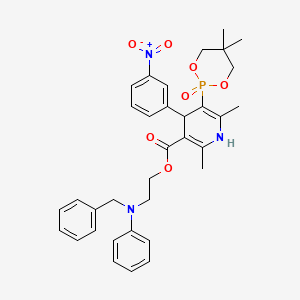
![2-[(4-Bromophenyl)methylene]-N-(2,6-dimethylphenyl)-hydrazinecarboxamide](/img/structure/B1671135.png)

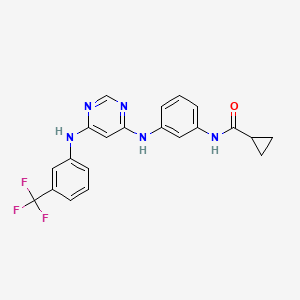
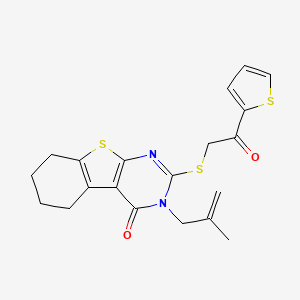
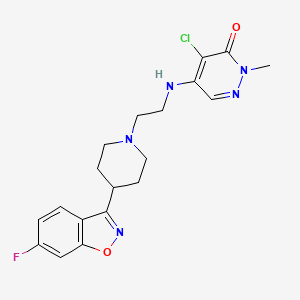
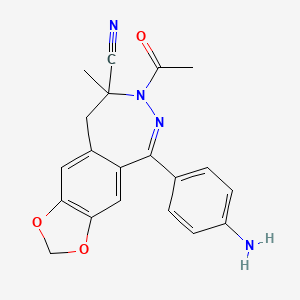
![(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1671142.png)

